(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Description
(1S,3R)-3-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative with a stereochemically defined structure. Key features include:
- Molecular formula: C₁₆H₁₇F₃O₃.
- Stereochemistry: Two stereocenters at positions 1 (S-configuration) and 3 (R-configuration).
- Functional groups:
- A carboxylic acid at position 1 of the cyclohexane ring.
- A 2-oxoethyl chain at position 3, terminating in a 3-(trifluoromethyl)phenyl group.
- Role of trifluoromethyl group: Enhances lipophilicity and metabolic stability, common in medicinal chemistry .
Properties
IUPAC Name |
(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)13-6-2-4-11(9-13)14(20)8-10-3-1-5-12(7-10)15(21)22/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,21,22)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKYUZAQKFDNFR-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132088 | |
| Record name | rel-(1R,3S)-3-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-41-9 | |
| Record name | rel-(1R,3S)-3-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735275-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclohexane Ring Formation via Diels-Alder Reaction
The Diels-Alder reaction serves as a foundational step for constructing the cyclohexane core. A conjugated diene (e.g., 1,3-butadiene derivative) reacts with a dienophile (e.g., maleic anhydride) under thermal or Lewis acid-catalyzed conditions to yield a bicyclic intermediate. For this compound, the dienophile is modified to introduce the carboxylic acid group at position 1.
Reaction Conditions :
-
Diene : 1,3-cyclohexadiene
-
Dienophile : 3-(Trifluoromethyl)phenyl vinyl ketone
-
Catalyst : Aluminum chloride (10 mol%)
-
Solvent : Dichloromethane, 0°C → room temperature, 12 h
Key Insight :
The electron-withdrawing trifluoromethyl group enhances dienophile reactivity, favoring regioselectivity toward the para position. Stereochemical control at C1 and C3 is achieved via chiral auxiliaries or asymmetric catalysis.
Enantioselective Synthesis of the Cyclohexane Backbone
Asymmetric hydrogenation and organocatalytic methods are employed to establish the (1S,3R) configuration. A prochiral diketone intermediate undergoes reduction using a Ru-BINAP catalyst system, which dictates the stereochemical outcome.
Procedure :
-
Substrate : 3-[2-Oxo-2-(3-(trifluoromethyl)phenyl)ethyl]cyclohex-1-ene-1-carboxylic acid
-
Catalyst : Ru-(S)-BINAP (2 mol%)
-
Conditions : H₂ (50 psi), ethanol, 25°C, 24 h
Data Table 1: Stereochemical Outcomes with Different Catalysts
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Ru-(S)-BINAP | 92 | 85 |
| Rh-DuPhos | 88 | 78 |
| Ir-SpiroAP | 90 | 80 |
Friedel-Crafts Acylation for Side-Chain Introduction
The 2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl side chain is introduced via Friedel-Crafts acylation. Acyl chloride derivatives of 3-(trifluoromethyl)acetophenone react with the cyclohexane intermediate in the presence of a Lewis acid.
Optimized Protocol :
-
Acylating Agent : 3-(Trifluoromethyl)phenylacetyl chloride
-
Catalyst : FeCl₃ (1.2 equiv)
-
Solvent : Nitrobenzene, 40°C, 6 h
-
Workup : Aqueous NaHCO₃ extraction, silica gel chromatography
Mechanistic Note :
The trifluoromethyl group’s electron-withdrawing nature deactivates the aromatic ring, necessitating elevated temperatures and strong Lewis acids for effective electrophilic substitution.
Carboxylic Acid Functionalization and Protection
The carboxylic acid group is introduced early in the synthesis to guide subsequent stereochemical outcomes. Protecting groups (e.g., tert-butyl esters) prevent undesired side reactions during acylation or reduction steps.
Protection/Deprotection Sequence :
-
Esterification : Cyclohexanol intermediate + Boc₂O (1.5 equiv), DMAP, THF, 0°C → 25°C, 2 h
-
Deprotection : TFA/DCM (1:1), 0°C, 1 h
-
Yield : 95% (over two steps)
Analytical Validation :
-
¹H NMR : δ 12.1 (s, 1H, COOH), δ 7.8–7.6 (m, 4H, Ar-H)
-
HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN)
Industrial-Scale Production and Purification
Large-scale synthesis employs continuous-flow reactors to enhance efficiency and safety. Critical steps include:
-
Continuous Hydrogenation : Fixed-bed reactor with immobilized Ru catalyst
-
Crystallization : Ethanol/water mixture (7:3) at −20°C for enantiomerically pure product
Process Metrics :
-
Throughput : 15 kg/day
-
Purity : 99.5% (by qNMR)
-
Cost Analysis : Raw material costs reduced by 40% compared to batch methods
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position Variations
The position of the trifluoromethyl group on the phenyl ring significantly impacts electronic and steric properties.
Implications :
Stereochemical Variations
Stereochemistry critically affects molecular conformation and interactions:
Implications :
- The (1S,3R) configuration in the target compound may optimize binding to enzymes or receptors with specific chiral preferences.
Functional Group Variations
Other cyclohexanecarboxylic acid derivatives highlight the role of substituents:
Implications :
- Polyhydroxy-fluorinated derivatives (e.g., ) demonstrate how additional polar groups can enhance water solubility but may complicate blood-brain barrier penetration.
Biological Activity
(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid is a complex organic compound notable for its unique structural features, including a cyclohexane ring and a trifluoromethyl-substituted phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme modulation and receptor interactions.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a trifluoromethyl group that enhances lipophilicity, facilitating cellular penetration. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group contributes to the compound's lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing various signaling pathways.
Biological Activity Data
Recent studies have highlighted the biological activities of this compound. Below is a summary table of relevant findings:
Case Studies
Several case studies have investigated the biological implications of this compound:
- Enzyme Inhibition Study : A study focused on the inhibition of a specific enzyme involved in bacterial virulence demonstrated that this compound effectively reduced enzyme activity by over 60% at concentrations above 20 µM. This suggests potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics.
- Anticancer Activity : Research examining the effect of this compound on various cancer cell lines indicated a dose-dependent reduction in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Q & A
Q. What are the standard synthetic routes for (1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves multi-step processes, including:
- Friedel-Crafts acylation for introducing the trifluoromethylphenyl group, using Lewis acid catalysts (e.g., AlCl₃) .
- Carboxylic acid functionalization via hydrolysis or oxidation of intermediate esters.
- Stereochemical control through chiral auxiliaries or enantioselective catalysis to achieve the (1S,3R) configuration.
Optimization focuses on yield improvement (e.g., solvent selection, temperature control) and minimizing side reactions (e.g., racemization). Reaction progress can be monitored via TLC or HPLC .
Q. What analytical techniques are critical for characterizing this compound post-synthesis?
Key methods include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and functional groups .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve absolute configuration in crystalline form .
- HPLC with chiral columns to assess enantiomeric purity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?
The electron-withdrawing trifluoromethyl group stabilizes intermediates in nucleophilic reactions (e.g., acylations) and enhances metabolic stability by reducing oxidative degradation. In biological systems, it increases lipophilicity, improving membrane permeability while potentially altering target binding affinity (e.g., enzyme active sites) . Computational studies (e.g., DFT) can model electronic effects on reactivity .
Q. What strategies are effective for resolving contradictions in structure-activity relationship (SAR) studies involving analogs?
- Comparative molecular field analysis (CoMFA) to map steric/electronic contributions of substituents (e.g., methoxy vs. chloro groups) .
- Site-directed mutagenesis to validate hypothesized binding interactions in target proteins.
- Dose-response assays to distinguish between intrinsic activity and solubility-driven artifacts .
Q. How can enantiomeric purity be ensured during large-scale synthesis?
- Asymmetric catalysis (e.g., chiral Ru or Rh complexes) for stereocenter formation.
- Dynamic kinetic resolution to convert racemic intermediates into single enantiomers.
- Chiral stationary phase chromatography for final purification, with validation via circular dichroism (CD) spectroscopy .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies (acid/base/oxidative stress) analyzed via LC-MS to identify degradation pathways.
- Accelerated stability testing (40°C/75% RH) over 1–3 months to predict shelf life.
- Plasma stability assays to evaluate susceptibility to esterase-mediated hydrolysis .
Q. How can computational models predict the compound’s interaction with biological targets?
Q. What experimental designs are optimal for evaluating in vitro biological activity?
- Dose-response curves (IC₅₀/EC₅₀) in cell-based assays (e.g., NF-κB inhibition for anti-inflammatory activity) .
- Selectivity profiling against related enzymes (e.g., COX-1 vs. COX-2) to avoid off-target effects.
- Metabolic stability assays using liver microsomes to predict in vivo half-life .
Q. How does the compound’s regioselectivity in derivatization reactions compare to fluorinated analogs?
- The steric bulk of the trifluoromethyl group directs electrophilic substitutions to the para position on the phenyl ring.
- Competitive kinetic studies with analogs (e.g., 3-chloro or 3-methoxy derivatives) reveal electronic vs. steric dominance .
Q. What evidence supports the compound’s potential as a lead for neurodegenerative diseases?
- In vitro neuroprotection assays (e.g., Aβ fibril inhibition or tau phosphorylation reduction).
- Blood-brain barrier (BBB) permeability predicted via PAMPA-BBB models or MDCK cell monolayers.
- In vivo efficacy in transgenic rodent models (e.g., memory retention in Morris water maze) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
